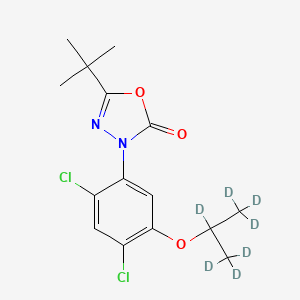

Oxadiazon-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18Cl2N2O3 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

5-tert-butyl-3-[2,4-dichloro-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3/i1D3,2D3,8D |

InChI Key |

CHNUNORXWHYHNE-UNAVHCQLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Oxadiazon D7

Methodologies for Deuterium (B1214612) Incorporation in Oxadiazon (B1677825) Synthesis

The synthesis of Oxadiazon-d7 involves the introduction of seven deuterium atoms into the oxadiazon molecule. While specific proprietary synthesis routes are not always publicly detailed, general methodologies for deuterium incorporation in organic molecules can be applied. A common and effective strategy is the use of hydrogen-deuterium (H-D) exchange reactions. resolvemass.camdpi.com This process typically involves reacting the parent molecule or a precursor with a deuterium source in the presence of a catalyst. resolvemass.camdpi.com

One prevalent method is catalytic isotope exchange, where a catalyst such as palladium on carbon (Pd/C) facilitates the replacement of hydrogen atoms with deuterium. resolvemass.camdpi.com The deuterium source is often deuterium oxide (D₂O). resolvemass.camdpi.com For a molecule like oxadiazon, which has a tert-butyl group and an isopropoxy group, the deuteration would likely target the hydrogen atoms on these aliphatic moieties. The synthesis could proceed by using a deuterated isopropyl precursor and a deuterated tert-butyl precursor during the assembly of the final molecule. A plausible synthetic route for an intermediate, 2,4-dichloro-5-isopropoxyphenylhydrazine, is outlined in patent literature, which could be adapted by using deuterated starting materials. google.com

Another approach involves direct deuterium gas addition during a step in the synthesis, which can ensure uniform isotopic labeling. resolvemass.ca The choice of method depends on the desired regioselectivity and the stability of the molecule under the reaction conditions.

Table 1: General Methodologies for Deuterium Incorporation

| Methodology | Description | Deuterium Source | Catalyst/Reagent |

| Catalytic H-D Exchange | Replacement of hydrogen atoms with deuterium facilitated by a metal catalyst. mdpi.com | Deuterium oxide (D₂O) mdpi.com | Palladium on carbon (Pd/C), Platinum resolvemass.camdpi.com |

| Deuterated Reagents | Use of deuterated building blocks in the synthesis pathway. mdpi.com | Deuterated precursors (e.g., Isopropanol-d7) | Standard coupling reagents |

| Deuterium Gas Addition | Direct addition of deuterium gas across a double bond or during a reduction step. resolvemass.ca | Deuterium gas (D₂) | Hydrogenation catalysts |

Isotopic Purity Assessment and Validation Techniques for this compound

Following synthesis, it is imperative to determine the isotopic purity and confirm the location of the deuterium atoms in the this compound molecule. This validation is critical for its use as a reliable internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for assessing the isotopic enrichment of deuterated compounds. nih.gov It can distinguish between the mass of the unlabeled compound and its various deuterated isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of this compound compared to the unlabeled oxadiazon (d0) and partially deuterated intermediates can be determined. nih.govresearchgate.net

The high resolving power of instruments like Time-of-Flight (TOF) mass spectrometers allows for the separation of ions with very small mass differences, which is essential for accurate isotopic analysis. almacgroup.com The isotopic purity is calculated from the relative intensities of the mass peaks corresponding to the different isotopologues. researchgate.net This technique is highly sensitive, requiring only a very small amount of sample. nih.gov

Table 2: HRMS Parameters for Isotopic Purity Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for polar and semi-polar compounds like oxadiazon. nih.govlcms.cz |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary high resolution. almacgroup.com |

| Resolution | A high resolution (e.g., >10,000) is required to resolve the isotopic peaks from potential interferences. massbank.eu |

| Data Analysis | The isotopic distribution is analyzed to calculate the percentage of the desired deuterated species (e.g., d7) relative to all other isotopologues (d0, d1, d2, etc.). researchgate.net |

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the specific positions of the deuterium atoms within the molecule. nih.govgoogleapis.com ¹H NMR (proton NMR) is particularly useful for this purpose. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

Table 3: NMR Spectroscopy for Structural Validation of this compound

| Technique | Information Obtained |

| ¹H NMR | Absence or reduction of signals confirms the positions of deuterium substitution. Integration of remaining signals can quantify the level of deuteration. |

| ²H NMR | Direct detection of deuterium signals confirms their presence and chemical environment. |

| ¹³C NMR | Shifts in the carbon signals adjacent to the deuterated positions can provide further structural confirmation. |

Advanced Analytical Methodologies Employing Oxadiazon D7

Role of Oxadiazon-d7 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards. scioninstruments.com The internal standard helps to correct for the loss of analyte during sample preparation and analysis. Since this compound is chemically almost identical to oxadiazon (B1677825), it behaves similarly during extraction, cleanup, and chromatographic analysis, but because it has a different mass, it can be distinguished by a mass spectrometer. scioninstruments.com This allows for more accurate quantification by correcting for variations in sample handling and instrument response. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) for Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate and precise measurements, often considered a definitive method in analytical chemistry. wikipedia.orgnih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. wikipedia.org The resulting change in the isotopic ratio of the analyte is measured by mass spectrometry, which allows for the precise calculation of the original concentration of the native analyte (oxadiazon) in the sample. wikipedia.orgnih.gov

This method is particularly valuable for trace quantification because it is less susceptible to matrix effects and variations in analyte recovery during sample preparation. wikipedia.org The use of an isotopically labeled standard like this compound ensures that the standard and the analyte experience the same losses, if any, throughout the analytical process. epa.gov

A study on the determination of total serum cholesterol utilized a similar approach with cholesterol-d7, demonstrating the high precision of the IDMS method with a coefficient of variation of 0.36%. nih.gov This highlights the potential for achieving high accuracy in the trace quantification of oxadiazon using this compound.

Parallelism Evaluation and Trackability in Complex Matrices

When analyzing complex matrices such as soil, food, or biological fluids, the sample itself can interfere with the analytical signal, a phenomenon known as the matrix effect. To ensure the accuracy of quantitative results, it is crucial to evaluate the parallelism between the calibration curve prepared in a pure solvent and the one prepared in the sample matrix (matrix-matched calibration).

The use of an isotopically labeled internal standard like this compound is instrumental in assessing and compensating for these matrix effects. scioninstruments.com Because this compound has nearly identical physicochemical properties to oxadiazon, it is affected by the matrix in the same way. scioninstruments.com This co-elution and similar ionization behavior allow it to "track" the native analyte, ensuring that any signal enhancement or suppression caused by the matrix is corrected for in the final calculation. This enhances the trackability and reliability of the analytical method across different and complex sample types.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The use of this compound as an internal standard is integral to many LC-MS methods developed for the analysis of oxadiazon and its metabolites.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Oxadiazon and Metabolite Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pesticides and their metabolites. nih.gov In this technique, UHPLC separates the compounds in the sample, which are then ionized and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity. nih.gov

The inclusion of this compound as an internal standard in UHPLC-MS/MS methods allows for the accurate quantification of oxadiazon and its degradation products in various matrices, including fruits, vegetables, and grains. nih.govjfda-online.com For instance, a method for determining acidic herbicides and their metabolites in plant matrices demonstrated good linearity with coefficients of determination (R²) exceeding 0.993 and low limits of detection (LOD) ranging from 0.0001 to 0.008 mg/kg. nih.gov

Quadrupole-Time-of-Flight-High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS/MS) for Comprehensive Profiling

Liquid Chromatography-Quadrupole-Time-of-Flight-High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS/MS) is a state-of-the-art technique used for both targeted and non-targeted screening of a wide range of compounds. rsc.org This method provides high mass accuracy and resolution, enabling the confident identification and quantification of analytes in complex samples. researchgate.net

The use of this compound in conjunction with LC-Q-TOF-HRMS/MS facilitates comprehensive profiling of pesticides and their metabolites. rsc.org This approach is not only capable of quantifying target analytes like oxadiazon with high precision but also allows for the retrospective analysis of data to identify previously unknown or unexpected contaminants. A study on the analysis of over 750 pesticides in olive oil using a combination of LC- and GC-QTOF-MS demonstrated the power of this technology for wide-scope screening. rsc.org

Optimization of LC-MS/MS Parameters for this compound based Methods

To achieve the best performance in an LC-MS/MS method utilizing this compound, several parameters must be carefully optimized. These include both the liquid chromatography conditions and the mass spectrometry settings.

Table 1: Key Optimization Parameters for LC-MS/MS Methods

| Parameter Category | Specific Parameters | Purpose |

| Liquid Chromatography | Column Type and Dimensions | Achieve good separation of analytes from matrix components. |

| Mobile Phase Composition and Gradient | Optimize peak shape and resolution. | |

| Flow Rate | Influence analysis time and separation efficiency. | |

| Column Temperature | Affect retention time and peak shape. nih.gov | |

| Injection Volume | Control the amount of sample introduced into the system. nih.gov | |

| Mass Spectrometry | Ionization Mode (e.g., ESI+, ESI-) | Select the mode that provides the best signal for the analytes. jfda-online.comnih.gov |

| Capillary Voltage | Optimize the formation of ions. jfda-online.comnih.gov | |

| Source and Desolvation Temperatures | Enhance the desolvation of the mobile phase and improve ionization efficiency. jfda-online.comnih.gov | |

| Gas Flows (Cone, Desolvation) | Aid in the desolvation and ionization processes. jfda-online.comnih.gov | |

| Collision Energy | Optimize the fragmentation of precursor ions to produce characteristic product ions for MRM transitions. jfda-online.com |

Optimization is typically performed by infusing a standard solution of the analyte and the internal standard into the mass spectrometer to find the optimal settings for precursor and product ions, as well as voltages and gas flows. nih.gov Chromatographic conditions are then optimized to ensure good separation and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of oxadiazon. The inclusion of this compound as an internal standard is crucial for achieving precise and dependable quantification.

GC-MS is a versatile tool for identifying metabolites and studying the degradation pathways of oxadiazon in various environmental and biological systems. nih.gov The technique's strength lies in its ability to separate complex mixtures and provide detailed mass spectra for structural elucidation. nih.gov For comprehensive metabolic profiling, chemical derivatization is often necessary to increase the stability and volatility of metabolites, making them amenable to GC-MS analysis. nih.gov

In degradation studies, researchers can track the disappearance of the parent compound, oxadiazon, and the appearance of its transformation products over time. By comparing the mass spectra of the detected compounds with spectral libraries and the known fragmentation pattern of oxadiazon, potential metabolites can be identified. The use of this compound as an internal standard in these studies helps to correct for any analytical variability, ensuring that the measured changes in concentration are genuinely due to degradation processes.

Metabolomics, the comprehensive analysis of small molecules or metabolites within a biological system, heavily relies on techniques like GC-MS. numberanalytics.com The process involves careful sample collection and preparation, followed by instrumental analysis to generate metabolic profiles. numberanalytics.com Statistical analysis of these profiles can reveal significant metabolic alterations, aiding in the understanding of the biological impact of compounds like oxadiazon. nih.gov

For highly sensitive and specific detection, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.govresearchgate.net In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest, in this case, oxadiazon and its deuterated internal standard, this compound. This targeted approach significantly improves the signal-to-noise ratio, allowing for lower detection limits compared to full-scan mode. gcms.cz

The identification of oxadiazon is confirmed by comparing the retention time and the ratio of the selected ions with those of a known standard. researchgate.net The use of this compound is particularly advantageous in SIM mode as it co-elutes with the non-labeled oxadiazon, and its distinct mass-to-charge ratio allows for simultaneous but separate detection. This internal standardization effectively corrects for any variations in injection volume or instrument response, leading to highly accurate and reliable confirmatory analysis. Methods have been developed using GC-MS in SIM mode to determine oxadiazon in diverse matrices such as water, soil, and human urine, demonstrating the robustness of this approach. nih.govresearchgate.netpsu.edu

| Parameter | GC-MS (Full Scan) | GC-MS (SIM Mode) |

| Primary Use | Metabolite identification, structural elucidation | Confirmatory analysis, quantification |

| Data Acquired | Full mass spectrum | Specific ion currents |

| Sensitivity | Lower | Higher |

| Selectivity | Lower | Higher |

| Internal Standard | This compound for quantification | This compound for enhanced accuracy |

GC-MS for Metabolite Identification and Degradation Studies

Sample Preparation Strategies for this compound Analysis in Environmental Matrices

Effective sample preparation is a critical step to isolate this compound and the target analyte, oxadiazon, from complex environmental matrices and to minimize interferences during instrumental analysis. lcms.cz

Solid-phase extraction (SPE) is a widely adopted cleanup and concentration technique for preparing environmental samples for oxadiazon analysis. csic.es This method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. researchgate.net The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages, including high recovery rates, reduced solvent consumption compared to traditional liquid-liquid extraction (LLE), and the ability to handle a wide range of sample volumes. csic.esresearchgate.net

Different types of sorbents can be used depending on the properties of the analyte and the matrix. For oxadiazon analysis in water samples, reversed-phase sorbents are commonly employed. The use of this compound, added to the sample before extraction, allows for the correction of any analyte loss that may occur during the SPE process, thereby improving the accuracy of the final measurement. Automated on-line SPE systems further enhance reproducibility and sample throughput. csic.es

| SPE Sorbent Type | Typical Application | Elution Solvent |

| C18 (Reversed-Phase) | Aqueous samples (e.g., water, urine) | Methanol, Acetonitrile (B52724) |

| Polymeric Sorbents | Broad range of analytes in aqueous samples | Ethyl Acetate, Dichloromethane |

| Normal-Phase Sorbents | Non-polar samples | Hexane, Ethyl Acetate |

The QuEChERS methodology has become a popular sample preparation technique for the analysis of pesticide residues, including oxadiazon, in a variety of food and environmental matrices. This approach involves an initial extraction with acetonitrile followed by a cleanup step using a dispersive solid-phase extraction (d-SPE). The d-SPE step utilizes a mixture of salts and sorbents to remove interfering matrix components such as fats, pigments, and sugars.

The use of this compound as an internal standard is highly compatible with the QuEChERS method. It is typically added to the sample at the beginning of the procedure to account for any variability in extraction efficiency and potential matrix effects. The QuEChERS approach is known for its speed, simplicity, and minimal solvent usage, making it an efficient and cost-effective option for routine monitoring of oxadiazon. cloudfront.net

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, particularly with electrospray ionization (ESI) in LC-MS. nih.govresearchgate.net These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govmdpi.com

The most effective strategy to mitigate matrix effects is the use of an isotopically labeled internal standard, such as this compound. mdpi.com Since this compound has nearly identical chemical and physical properties to oxadiazon, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for.

Other strategies to reduce matrix effects include:

Improved Sample Cleanup: More rigorous sample preparation techniques, like SPE or d-SPE, can help remove a larger portion of the interfering matrix components. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can minimize their impact on ionization. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects. mdpi.com However, finding a truly blank matrix can be challenging.

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their effect on analyte ionization. researchgate.net

The choice of mitigation strategy depends on the complexity of the matrix, the required sensitivity, and the availability of an appropriate isotopically labeled internal standard.

Environmental Fate and Transport Research Utilizing Isotopic Labeling

Elucidation of Environmental Dissipation Pathways and Kinetics

Isotopic labeling enables detailed investigation into how and how quickly compounds like oxadiazon (B1677825) break down in the environment. These studies are fundamental to understanding the persistence and potential exposure risks associated with the herbicide.

Photolytic degradation, or the breakdown of molecules by light, is a significant dissipation pathway for oxadiazon in aquatic environments. Studies indicate that in clear, shallow water where sunlight can penetrate, the aqueous photolysis half-life of oxadiazon is approximately three days under summer sunlight conditions. epa.govepa.gov This suggests that photolysis can be a substantial degradation route, although its effectiveness diminishes in turbid or deep waters where light penetration is limited. epa.govepa.gov

Research has shown that the presence of certain substances can accelerate this process. For instance, UV irradiation in the presence of titanium dioxide (TiO₂) enhances the degradation of oxadiazon. koreascience.kr Similarly, the use of Fenton reagent (a solution of hydrogen peroxide and an iron catalyst) under UV light has been shown to degrade up to 98.4% of oxadiazon within five hours. researchgate.net This high degradation rate is attributed to the generation of hydroxyl radicals. researchgate.net Using gas chromatography-mass spectrometry (GC-MS), researchers identified a metabolite (m/z 310) resulting from the dechlorination of oxadiazon during the photo-Fenton reaction. researchgate.net The toxicity of oxadiazon is also noted to be greater in the presence of light, a characteristic of light-dependent peroxidizing herbicides. epa.gov

While some initial assessments suggested that microbial metabolism is not a primary pathway for oxadiazon degradation, subsequent research has identified specific microorganisms capable of breaking down the herbicide. epa.govepa.gov A bacterium, Pseudomonas fluorescens strain CG5, isolated from contaminated agricultural soil, demonstrated the ability to use oxadiazon as a growth substrate. takmaghale.comnih.gov This strain was capable of dehalogenating and degrading the herbicide into non-toxic end-products. takmaghale.comnih.gov In laboratory settings, these bacteria achieved a maximum specific substrate uptake rate of 10.63 ± 0.5 µg h⁻¹ mg⁻¹ protein. nih.gov

Fungi have also been implicated in the biodegradation of oxadiazon. The soil fungus Fusarium solani was found to degrade oxadiazon through a cometabolic process, where the fungus breaks down the herbicide while feeding on other substances. researchgate.netresearchgate.net This process led to the identification of several metabolites, indicating that the primary metabolic pathway involves the cleavage of the oxadiazoline ring. researchgate.netresearchgate.net

The kinetics of biodegradation are heavily influenced by soil conditions. In one study, the dissipation half-life (t₁/₂) of a high dose of oxadiazon was 23.1 days in soil amended with organic matter, compared to 138.6 days in unamended soil, highlighting the role of microbial activity enhancement by organic substrates. koreascience.krresearchgate.net Other studies have reported soil half-lives ranging from 44 days to as long as three to six months. mdpi.com

Table 1: Biodegradation Half-Life (t₁/₂) of Oxadiazon in Soil

| Soil Condition | Half-Life (t₁/₂) in Days | Reference |

|---|---|---|

| With incorporated organic material | 9 | scielo.brawsjournal.org |

| Without incorporated organic material | 6 | scielo.brawsjournal.org |

| With incorporated organic material (0.00-0.05 m depth) | 56 | researchgate.netsbcpd.org |

| Without incorporated organic material (0.00-0.05 m depth) | 51 | researchgate.netsbcpd.org |

| Amended soil (high dose) | 23.1 | koreascience.krresearchgate.net |

| Unamended soil (high dose) | 138.6 | koreascience.krresearchgate.net |

Photolytic Degradation Mechanisms in Aquatic Systems

Sorption and Mobility Studies in Soil and Sediment Matrices

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor controlling its mobility and bioavailability in the environment. scielo.br For oxadiazon, sorption is the dominant process regulating its behavior in soil. scielo.brawsjournal.org

Table 2: Soil Sorption Coefficients for Oxadiazon

| Coefficient | Value Range | Interpretation | Reference |

|---|---|---|---|

| Koc | 676 - 3,236 mL/g | Low to slight mobility | nih.gov |

| Kf | 12.73 - 62.15 mL/g | Indicates strong binding | herts.ac.uk |

The primary factor influencing the sorption of oxadiazon is the organic matter content of the soil. mdpi.comresearchgate.net Studies consistently show a strong positive correlation between soil organic matter (SOM) and oxadiazon retention. scielo.brawsjournal.orgsbcpd.org In soils with higher organic content, oxadiazon is more strongly adsorbed, leading to higher concentrations remaining in the soil and a longer dissipation half-life. sbcpd.orgresearchgate.net For example, one study found the half-life of oxadiazon increased from 6 days in untreated soil to 9 days in soil with incorporated organic material. scielo.brawsjournal.org This strong affinity for SOM means that oxadiazon typically remains concentrated in the upper layers of the soil profile (e.g., 0-10 cm), which reduces its potential for downward movement. scielo.brawsjournal.orgsbcpd.org

Due to its strong sorption to soil particles, particularly organic matter, oxadiazon has a low potential for leaching through the soil profile into groundwater. epa.govnih.govwa.gov Laboratory and field studies have confirmed that oxadiazon is largely immobile in various soil types, with leaching being minimal. sbcpd.orgnih.govashs.org In one experiment, leaching with water did not move oxadiazon more than 2 cm below the surface. sbcpd.org Another study noted that in a conventional potting medium, the herbicide did not leach below 4 cm. researchgate.net Leaching is generally considered negligible unless the soil is highly porous or has cracks that permit preferential flow. epa.gov

Despite its low leaching potential, oxadiazon can be transported from treated areas to nearby surface water bodies. epa.gov This transport occurs primarily through surface runoff, where the herbicide moves while bound to eroded soil particles. epa.govwa.gov The potential for loss of oxadiazon on eroded soil is considered high, making runoff a significant environmental transport pathway, particularly in sloped areas or regions with heavy rainfall following application. mdpi.comwa.gov

Influence of Soil Organic Matter Content on Oxadiazon-d7 Retention

Environmental Fate Modeling and Prediction

Data gathered from laboratory and field studies, often using isotopically labeled compounds like this compound, are essential for developing and validating environmental fate models. These models are used to predict the concentration and movement of pesticides in various environmental compartments.

Standard models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate potential concentrations in surface water, while models like SCI-GROW are used for groundwater predictions. epa.gov These models incorporate key environmental fate parameters for oxadiazon, including its persistence, low mobility, and sorption characteristics, to simulate its behavior under different scenarios, such as its application on turf. epa.gov

More advanced modeling efforts are also underway. For instance, a mathematical model was developed to specifically interpret and predict the behavior of oxadiazon-degrading bacteria in a biofilm reactor system, which could be used to design bioremediation strategies. takmaghale.comnih.gov Furthermore, innovative isotope-based models are being developed for early-warning systems. One such model uses variations in the "deuterium excess" (a measure derived from the stable isotopes of hydrogen and oxygen in water) to detect groundwater contamination from landfill leachate, a concept that could be adapted for monitoring pesticide contamination. mdpi.com The fundamental principle of these models relies on the ability of isotopic labeling to trace the specific metabolic transformations and pathways of a compound within a complex system, allowing for a more accurate prediction of its environmental fate. nih.goviaea.org

Application of Multimedia Fugacity Models for Environmental Distribution

Multimedia fugacity models are mathematical tools used to predict how a chemical will partition itself among various environmental compartments, such as air, water, soil, and sediment. wikipedia.org These models use the chemical's physical-chemical properties and the characteristics of a defined environment to estimate its distribution and persistence. rsc.orgtrentu.ca

For oxadiazon, Level III fugacity models, which assume non-equilibrium between environmental compartments under steady-state conditions, have been applied to understand its environmental distribution. nih.gov Predictions from a Mackay-type level III fugacity model indicated that if oxadiazon were released in equal amounts to the atmosphere, water, and soil, the majority of the chemical would ultimately be distributed to the soil. env.go.jp

A study focusing on the Venice Lagoon, a complex coastal environment, utilized a level III multimedia fugacity model to estimate the environmental concentrations and transport of ten plant protection products, including oxadiazon. nih.govresearchgate.net The model results were in good agreement with field data. nih.gov A key finding was that for most of the studied chemicals, the primary removal mechanisms were advection (movement with the flow of water) and degradation within the water column. nih.govresearchgate.net However, for oxadiazon and triallate, volatilization (the process of turning from a liquid or solid into a vapor) was identified as a significant removal pathway. nih.govresearchgate.net The model also indicated that all the investigated pesticides accumulated in the sediments. nih.gov

The sensitivity and uncertainty analysis of the model highlighted that degradation rates, the organic carbon/water partitioning coefficient (Koc), and parameters related to air-water interactions had the most significant influence on the results. nih.gov

Table 1: Predicted Environmental Distribution of Oxadiazon using a Level III Fugacity Model

| Environmental Compartment | Predicted Tendency | Key Removal / Transport Process | Source |

|---|---|---|---|

| Soil | Primary distribution compartment | Slow desorption | env.go.jptheses.fr |

| Water | Subject to removal | Volatilization, Advection, Degradation | nih.gov |

| Sediment | Accumulation zone | Sedimentation | nih.gov |

| Atmosphere | Distribution pathway | Volatilization from water/soil | nih.gov |

Predictive Modeling for Long-Term Environmental Behavior

Predictive modeling is essential for forecasting the long-term presence and behavior of chemicals like oxadiazon in the environment, especially when extensive long-term monitoring data is not available. epa.gov These models use a chemical's known properties and environmental parameters to simulate its fate over extended periods. ctidata.com

Research into the environmental fate of herbicides in aquatic systems has demonstrated the utility of such models. For instance, modeling the input of oxadiazon into the Vaccarès lagoon in France suggested that slow desorption from the soil of rice paddies could be a source of continuous, low-level contamination, creating a persistent background concentration in the water. theses.fr This illustrates how predictive models can identify long-term sources and sinks of a contaminant that might be missed by short-term sampling campaigns.

The general approach for assessing chemicals under regulations like the Toxic Substances Control Act (TSCA) involves using predictive models to estimate over 150 attributes for a chemical, including its environmental transport, partitioning, and fate, in cases where empirical data is scarce. epa.gov These models can simulate various scenarios, such as changes in land use or the implementation of conservation methods, to predict trends in water quality and chemical concentrations over many years. researchgate.net For example, models can predict how the concentration of a persistent substance in the soil changes over decades, and what fraction might remain in the environment long after its use has ceased. researchgate.net

Table 2: Factors Influencing Long-Term Predictive Models for Oxadiazon

| Model Input Parameter | Significance for Long-Term Prediction | Example | Source |

|---|---|---|---|

| Degradation Half-Life | Determines the overall persistence of the compound in each environmental compartment. | Longer half-life in soil leads to prolonged presence. | rsc.org |

| Sorption Coefficients (e.g., Koc) | Governs the partitioning between soil/sediment and water, affecting bioavailability and transport. | Strong sorption to soil (high Koc) can lead to long-term accumulation. | nih.govtheses.fr |

| Volatility (Henry's Law Constant) | Influences the rate of transfer from water and moist soil to the atmosphere. | Significant volatilization can be a primary removal mechanism from water bodies. | nih.gov |

| Environmental Input Scenarios | Simulates release patterns over time, such as agricultural application cycles. | Modeling time-dependent input to a lagoon to simulate runoff from rice fields. | theses.fr |

Identification and Tracking of Oxadiazon Transformation Products (TPs)

When a pesticide like oxadiazon is released into the environment, it can break down into various new chemicals known as transformation products (TPs). Identifying these TPs is critical, as they can sometimes be as or more toxic than the parent compound. Isotopic labeling with this compound is an indispensable technique for these studies. It serves as an internal or surrogate standard, allowing for the precise quantification of oxadiazon's degradation and the accurate identification of its TPs by distinguishing them from other compounds in complex environmental samples.

A study investigated the decomposition of oxadiazon in model swimming pool water under various treatment conditions, including chlorination, ozonation, UV radiation, and exposure to artificial and natural sunlight. mdpi.comnih.govresearchgate.net The research aimed to identify the intermediate TPs formed during these processes. mdpi.com

The results showed that the integrated action of natural sunlight combined with a chlorinating agent (NaOCl) and ozone (O₃) was the most effective method for degrading oxadiazon. mdpi.comnih.gov This combined process was also capable of decomposing all of the oxadiazon TPs that were formed. mdpi.com The decomposition by-products were identified as resulting from the chlorination and/or oxidation of the parent oxadiazon molecule. mdpi.com These intermediates were most prevalent during the initial 30 minutes of the treatment process, after which they began to decompose gradually. mdpi.com

Table 3: Oxadiazon Decomposition and Transformation Product (TP) Removal

| Treatment Process | Effectiveness on Oxadiazon | Effectiveness on TPs | Source |

|---|---|---|---|

| Single Ozonation | Partial decomposition | TPs formed | mdpi.com |

| Sunlight Exposure | Faster decomposition in natural vs. artificial light | TPs formed | mdpi.comnih.govresearchgate.net |

| Chlorination (NaOCl) | Partial decomposition | Chlorinated TPs formed | mdpi.com |

| Sunlight + NaOCl + O₃ | Highest degree of removal | Complete decomposition of identified TPs | mdpi.comnih.gov |

Metabolism and Biotransformation Studies with Oxadiazon D7

Investigating Metabolic Pathways in Terrestrial Plants (e.g., Oryza sativa)

In terrestrial plants such as rice (Oryza sativa), Oxadiazon (B1677825) undergoes metabolic transformation to less toxic substances. These pathways are crucial for the plant's ability to tolerate the herbicide.

The initial steps in the detoxification of Oxadiazon in plants are primarily mediated by cytochrome P450 monooxygenases (CYPs). These enzymes catalyze the oxidation of the herbicide, a critical step for subsequent conjugation reactions. Studies have shown that the expression of specific CYPs is induced in response to Oxadiazon exposure, indicating their central role in its metabolism. Following oxidation, other enzymes such as glutathione (B108866) S-transferases (GSTs) and glycosyltransferases are involved in conjugating the metabolites to endogenous molecules, which facilitates their sequestration and detoxification.

Once Oxadiazon has been hydroxylated by CYPs, the resulting metabolites are rapidly conjugated to polar molecules to increase their water solubility and reduce their phytotoxicity. The primary conjugation reactions identified in plants include:

Glycosylation: The hydroxylated metabolites of Oxadiazon are often conjugated with glucose to form glycosides. This process is a common detoxification pathway in plants for a wide range of xenobiotics.

Acetylation and Methylation: While less predominant than glycosylation, acetylation and methylation of certain metabolites can also occur, further modifying their chemical properties and biological activity.

These conjugated metabolites are typically stored in the vacuole or incorporated into cell wall components, effectively removing them from active metabolic pathways.

Role of Cytochrome P450s and Other Enzymes in Oxadiazon Biotransformation

Microbial Degradation and Catabolism in Soil and Aquatic Environments

The persistence of Oxadiazon in soil and water is significantly influenced by the activity of microorganisms capable of degrading this herbicide.

Several studies have focused on isolating and characterizing microbial strains with the ability to break down Oxadiazon. One such bacterium, identified as Pseudomonas fluorescens, has demonstrated the capacity to utilize Oxadiazon as a source of carbon and energy. These microorganisms are pivotal for the natural attenuation of Oxadiazon in contaminated environments. The degradation capability is not limited to single organisms; microbial consortia in soil have also been shown to effectively mineralize Oxadiazon.

The table below presents a summary of microorganisms identified as being capable of degrading Oxadiazon.

| Microorganism/Consortium | Environment | Degradation Capability | Reference |

| Pseudomonas fluorescens | Soil | Utilizes Oxadiazon as a carbon source | |

| Soil Microbial Consortium | Soil | Mineralization of Oxadiazon | |

| Arthrobacter sp. | Soil | Degradation of Oxadiazon |

The microbial breakdown of Oxadiazon involves a series of enzymatic reactions. A key initial step is often the cleavage of the oxadiazole ring, which is a relatively stable structure. This is followed by dehalogenation, the removal of chlorine atoms from the aromatic ring. The complete degradation, or mineralization, of Oxadiazon results in the formation of carbon dioxide, water, and inorganic chloride.

The rate of microbial degradation of Oxadiazon in soil can be significantly influenced by the addition of organic amendments. Materials such as compost, manure, or biochar can enhance microbial activity by providing additional nutrients and improving soil structure. This biostimulation leads to a more rapid breakdown of the herbicide, reducing its persistence in the environment. Conversely, in some cases, the presence of a readily available carbon source can lead to a preferential consumption of the amendment over the herbicide, a phenomenon known as catabolite repression.

The following table summarizes the key metabolites and enzymes involved in the biotransformation of Oxadiazon.

| Process | Organism/Environment | Key Enzymes/Mechanisms | Resulting Products |

| Metabolism | Oryza sativa | Cytochrome P450s, Glycosyltransferases | Hydroxylated and glycosylated conjugates |

| Degradation | Soil Microorganisms | Hydrolases, Dehalogenases | Cleavage of the oxadiazole ring, dehalogenation, and mineralization |

Mechanisms of Microbial Dehalogenation and Mineralization

Application of Stable Isotope-Based Metabolomics for Pathway Elucidationscispace.com

There is currently no scientific literature available that details the application of stable isotope-based metabolomics for the pathway elucidation of Oxadiazon-d7. Research has been conducted on the metabolism of the parent compound, Oxadiazon, and on the principles of stable isotope tracing as a general methodology, but the two have not been combined in published studies focusing on the deuterated variant.

Table 1: Hypothetical Metabolites of this compound

This table is for illustrative purposes only, as no actual data on this compound metabolism is available.

| Putative Metabolite | Biotransformation Reaction |

|---|---|

| Hydroxylated this compound | Oxidation |

| Dealkylated this compound | Dealkylation |

| Cleaved Oxadiazole Ring-d7 | Hydrolysis |

| Glucuronide Conjugate-d7 | Glucuronidation |

Mechanistic Studies Facilitated by Deuterium Labeling

Tracing Carbon and Deuterium (B1214612) Atoms in Degradation Pathways

The degradation of oxadiazon (B1677825) in the environment and within organisms proceeds through various metabolic pathways, including oxidation, hydrolysis, and conjugation. nih.gov By using Oxadiazon-d7, where specific hydrogen atoms are replaced by deuterium, researchers can trace the fate of the molecule and its fragments with high precision.

Recent studies on the metabolism of oxadiazon in rice (Oryza sativa) have identified several metabolites and conjugates formed through pathways such as oxidation, hydrolysis, glycosylation, acetylation, and methylation. nih.gov The use of advanced analytical techniques like liquid chromatography-quadrupole-time-of-flight-high-resolution mass spectrometry (LC-Q-TOF-HRMS/MS) allows for the identification of these transformation products. nih.gov

In a hypothetical study using this compound, the deuterium atoms would serve as a stable isotopic label. The mass difference between hydrogen and deuterium allows for the clear differentiation of the labeled compound and its deuterated metabolites from their unlabeled counterparts using mass spectrometry. This would enable scientists to:

Confirm Metabolic Pathways: By tracking the deuterium label, researchers can confirm whether a specific part of the oxadiazon molecule is retained or lost during transformation. For example, if the deuterium is placed on the alkyl side chain, its presence or absence in a metabolite would reveal whether that part of the molecule has been altered.

Identify Novel Metabolites: The unique isotopic signature of deuterated fragments can help in the identification of previously unknown degradation products.

Quantify Metabolite Formation: The use of this compound as an internal standard can improve the accuracy of quantification of oxadiazon and its metabolites in complex environmental or biological matrices. jfda-online.com

Table 1: Hypothetical Degradation Products of this compound and the Role of Deuterium Tracing

| Parent Compound | Hypothetical Degradation Pathway | Expected Labeled Metabolite | Information Gained from Deuterium Tracing |

| This compound | Hydrolysis of the oxadiazole ring | Deuterated carboxylic acid derivative | Confirms the stability of the deuterated phenyl ring during hydrolysis. |

| This compound | Oxidation of the alkyl group | Deuterated hydroxylated metabolite | Indicates that the alkyl side chain is a site of metabolic attack. |

| This compound | Cleavage of the ether bond | Deuterated phenol (B47542) derivative | Reveals the breakdown of the core structure of the molecule. |

This table is for illustrative purposes to demonstrate the potential application of this compound in mechanistic studies.

Investigating Enzyme-Substrate Interactions in Biotransformation Processes

Oxadiazon's primary mode of action as a herbicide is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. wa.gov Additionally, its biotransformation in non-target organisms is mediated by various enzymes, such as cytochrome P450s, protein kinases, and aminotransferases. nih.govresearchgate.net The interaction between oxadiazon and these enzymes is crucial for its efficacy and its metabolic fate.

Deuterium labeling in this compound can be a subtle yet powerful probe for studying these interactions. While not directly altering the electronic structure of the molecule, the increased mass of deuterium can influence the vibrational modes of chemical bonds. google.com This can be used to study:

Binding Affinity: Changes in the vibrational frequencies of C-D versus C-H bonds upon binding to an enzyme's active site can be detected using techniques like infrared spectroscopy, providing insights into the specific points of interaction.

Conformational Changes: The way an enzyme accommodates a substrate can be influenced by the subtle steric differences imparted by deuterium substitution. Studying the kinetics of binding of Oxadiazon versus this compound can provide clues about the flexibility of the enzyme's active site.

Enzyme Specificity: Comparing the biotransformation rates of Oxadiazon and this compound by different enzyme isoforms (e.g., different cytochrome P450s) can help in identifying the specific enzymes responsible for its metabolism. nih.gov

Table 2: Potential Application of this compound in Studying Enzyme-Substrate Interactions

| Enzyme | Interaction Studied | Methodology | Potential Finding with this compound |

| Protoporphyrinogen Oxidase (PPO) | Substrate binding and inhibition | Isothermal Titration Calorimetry (ITC) | A slightly different binding affinity for this compound might suggest the role of specific hydrogen-bonding interactions in the active site. |

| Cytochrome P450 | Metabolic turnover | In vitro metabolism assays with specific P450 isoforms | A significant difference in the rate of metabolism could indicate that the deuterated position is involved in the initial enzymatic attack. |

| Glutathione (B108866) S-transferases (GSTs) | Conjugation reaction | Enzyme kinetics | A kinetic isotope effect would suggest the involvement of the deuterated position in the rate-limiting step of the conjugation process. |

This table is for illustrative purposes to demonstrate the potential application of this compound in mechanistic studies.

Elucidating Isotope Effects in Reaction Kinetics for Oxadiazon Transformation

The most significant application of deuterium labeling in mechanistic studies is the measurement of kinetic isotope effects (KIEs). google.com A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. google.com By comparing the rate of transformation of oxadiazon with that of this compound, researchers can gain deep insights into the reaction mechanism.

Primary Kinetic Isotope Effect (PKIE): A PKIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. google.com For instance, if a C-H bond on the alkyl side chain of oxadiazon is cleaved during its metabolic oxidation, and this is the slowest step, the reaction with this compound (involving C-D bond cleavage) will be significantly slower. The magnitude of the PKIE (kH/kD) can provide information about the geometry of the transition state. A large PKIE suggests a linear transfer of the hydrogen/deuterium atom in the transition state.

Secondary Kinetic Isotope Effect (SKIE): An SKIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. google.com SKIEs are typically smaller than PKIEs but can still provide valuable information about changes in hybridization or the steric environment of the labeled position in the transition state. For example, a change in the hybridization of a carbon atom from sp2 to sp3 during a reaction will result in a measurable SKIE at that position.

Table 3: Hypothetical Kinetic Isotope Effects for this compound Transformation

| Transformation Reaction | Position of Deuterium Label | Type of KIE | Hypothetical kH/kD Value | Mechanistic Interpretation |

| Alkyl chain hydroxylation | On the hydroxylated carbon | Primary | ~ 5-7 | C-H bond cleavage is the rate-determining step. |

| Aromatic ring hydroxylation | Adjacent to the hydroxylation site | Secondary | ~ 1.1-1.2 | Change in the electronic environment of the ring in the transition state. |

| Hydrolysis of oxadiazole ring | On the phenyl ring | Secondary | ~ 1.0 | The phenyl ring is not significantly involved in the rate-limiting step of hydrolysis. |

This table is for illustrative purposes to demonstrate the potential application of this compound in mechanistic studies.

By designing experiments that utilize this compound, scientists can systematically probe the mechanisms of its degradation and interaction with biological systems. The data obtained from such studies are crucial for predicting the environmental fate of oxadiazon, assessing its potential for bioaccumulation, and understanding its toxicological profile.

Future Research Directions and Emerging Applications of Oxadiazon D7

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The pursuit of greater sensitivity and higher throughput is a constant driver in analytical chemistry. For Oxadiazon-d7, this translates to the development of methods capable of detecting ever-lower concentrations of Oxadiazon (B1677825) in complex samples, more rapidly and efficiently.

Recent advancements have moved beyond traditional methods, exploring innovative platforms to enhance analytical capabilities. thermofisher.com A significant development is the use of fully automated on-line solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). csic.es This approach minimizes manual sample handling, which in turn reduces processing time and improves the reproducibility and accuracy of results. csic.es Another promising technique is micellar-enhanced photo-induced fluorescence (ME-PIF), which has been shown to improve selectivity and sensitivity for detecting herbicides like Oxadiazon. researchgate.net

Furthermore, the integration of high-resolution mass spectrometry (HRMS), such as Orbitrap technology, with gas chromatography (GC) is enabling femtogram-level sensitivity. thermofisher.com This allows for the detection of minute quantities of contaminants, a critical need for environmental monitoring. thermofisher.com Techniques like Direct Analysis in Real Time (DART) ionization coupled with HRMS offer rapid screening of water samples with minimal preparation, significantly increasing sample throughput. lcms.cz

Table 1: Emerging Analytical Techniques for this compound Analysis

| Analytical Technique | Key Advantages | Potential Impact on this compound Analysis |

|---|---|---|

| On-line SPE-LC-MS/MS | Automation, reduced sample handling, improved reproducibility. csic.es | Faster, more accurate quantification of Oxadiazon in environmental samples. csic.es |

| ME-PIF | Enhanced sensitivity and selectivity, short analysis time. researchgate.net | Improved detection limits for trace-level contamination. researchgate.net |

| GC-Orbitrap HRMS | Femtogram-level sensitivity, high resolution. thermofisher.com | Ultra-sensitive detection for comprehensive risk assessments. thermofisher.com |

| DART-HRMS | Rapid analysis, minimal sample preparation. lcms.cz | High-throughput screening for large-scale monitoring programs. lcms.cz |

Integration of Omics Technologies (Transcriptomics, Proteomics) with this compound Metabolism Studies

Understanding the metabolic fate of Oxadiazon is crucial for assessing its environmental impact and potential toxicity. The integration of "omics" technologies, such as transcriptomics and proteomics, offers a powerful lens through which to view the intricate cellular responses to Oxadiazon exposure. mdpi.comfrontiersin.org

Metabolomics, the comprehensive study of metabolites, provides a direct snapshot of the biochemical activity within an organism. aua.gr By using this compound as a stable isotope tracer, researchers can precisely track the metabolic pathways of Oxadiazon. This approach helps to identify the specific enzymes and genes involved in its degradation and detoxification. aua.gr

Transcriptomics and proteomics, which analyze gene expression and protein profiles respectively, can reveal how an organism's biological processes are altered by the presence of Oxadiazon. medrxiv.orgnih.gov For instance, these technologies can identify the upregulation of specific detoxification enzymes or stress-response proteins. nih.gov This multi-omics approach, combining genomic, transcriptomic, proteomic, and metabolomic data, provides a holistic understanding of the biological impact of the herbicide. mdpi.comnih.govresearchgate.net Such integrated studies can elucidate the mechanisms of action and potential for bioaccumulation and biomagnification in the food chain. core.ac.uk

Advanced Environmental Monitoring and Risk Assessment Methodologies

The presence of pesticides like Oxadiazon in the environment necessitates robust monitoring and risk assessment strategies. regulations.gov Future directions in this area focus on more comprehensive and predictive models for evaluating potential ecological and human health risks. regulations.govusda.gov

Advanced environmental monitoring is increasingly reliant on remote sensing technologies, such as satellite imaging and IoT sensors, to gather real-time data on a large scale. numberanalytics.comroutledge.com This data can be integrated into sophisticated models to predict the transport and fate of pesticides in various environmental compartments. union-park.com For instance, time-integrating active sampling devices offer a way to obtain mean concentrations of pesticides in water bodies over extended periods, providing a more accurate picture of chronic exposure. acs.org

Risk assessment methodologies are also evolving. drata.com The traditional approach of evaluating single compounds is giving way to cumulative risk assessments that consider the combined effects of multiple stressors. core.ac.uk This involves identifying pollutants people are exposed to and grouping them by similar mechanisms of action. core.ac.uk For Oxadiazon, this means considering its potential interactions with other pesticides and environmental contaminants. regulations.govepa.gov The development of more refined exposure models and the use of sensitive species as bio-indicators will further enhance the accuracy of these assessments. regulations.govusda.gov

Standardization of this compound Use in Inter-laboratory Studies and Proficiency Testing

To ensure the quality and comparability of data generated by different laboratories, standardization of analytical methods and the use of certified reference materials are paramount. This compound, as an internal standard, plays a pivotal role in this process.

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) programs are essential for evaluating the performance of laboratories and ensuring the reliability of their results. compalab.orgeuropa.eueuropean-accreditation.org These programs involve distributing identical samples, often spiked with known concentrations of analytes and their isotopically labeled standards like this compound, to multiple laboratories. goldstandarddiagnostics.usdrrr.debipea.org The results are then statistically analyzed to assess accuracy and precision. eurachem.orgcopernicus.org

The development of certified reference materials (CRMs) for Oxadiazon and this compound is a critical step in this standardization process. gcms.cz CRMs provide a benchmark against which laboratories can validate their methods and ensure the traceability of their measurements. The availability of such standards, coupled with participation in ILCs and PT schemes, fosters confidence in the data used for regulatory purposes and environmental management decisions. europa.euassociation-aglae.fr Organizations that provide proficiency testing help to ensure that laboratories are competent in their testing. nascola.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Oxadiazon |

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Oxadiazon-d7 to ensure isotopic purity, and how can researchers validate deuterium incorporation?

- Methodological Answer: Use deuterium-labeled precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions. Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H NMR) . Monitor reaction intermediates with HPLC-MS to confirm absence of unlabeled byproducts. Replicate synthesis steps ≥3 times to ensure reproducibility .

Q. How can researchers distinguish this compound from its non-deuterated analog in environmental matrices during trace analysis?

- Methodological Answer: Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Optimize chromatographic separation (e.g., reverse-phase HPLC) to resolve isotopic peaks. Validate specificity using spiked samples and matrix-matched calibration curves. Report limit of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. What experimental controls are essential when studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Include positive controls (non-deuterated Oxadiazon) and negative controls (solvent-only samples). Use accelerated degradation studies (e.g., 40–60°C) to model long-term stability. Analyze degradation products via LC-QTOF-MS and compare fragmentation patterns to reference libraries. Statistical analysis (e.g., ANOVA) must account for batch-to-batch variability .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its binding affinity to target enzymes compared to the non-deuterated form?

- Methodological Answer: Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics. Compare ΔG (binding free energy) between isotopologs. Use molecular dynamics simulations to assess deuterium’s impact on hydrogen-bonding networks. Replicate experiments across multiple enzyme batches to address biological variability .

Q. What strategies resolve contradictory data on this compound’s environmental half-life in soil versus aquatic systems?

- Methodological Answer: Perform meta-analysis of existing studies, evaluating covariates like organic carbon content, microbial activity, and redox potential. Design controlled microcosm experiments to isolate variables. Use mixed-effects models to quantify uncertainty sources (e.g., inter-lab variability). Publish raw datasets with metadata for transparency .

Q. How can researchers optimize extraction protocols for this compound from complex biological matrices without inducing isotopic exchange?

- Methodological Answer: Test extraction solvents (e.g., acetonitrile vs. ethyl acetate) for minimal deuterium loss. Validate recovery rates using isotopically labeled surrogates (e.g., Oxadiazon-d10). Monitor pH during extraction to prevent acid/base-mediated exchange. Report recovery efficiencies with uncertainty margins (±SD) across triplicate runs .

Q. What computational models best predict the metabolic pathways of this compound in non-target organisms?

- Methodological Answer: Combine density functional theory (DFT) for reaction barrier prediction with pharmacokinetic modeling (e.g., PBPK). Validate models using in vitro hepatocyte assays and high-resolution mass spectral data. Cross-validate predictions against existing in vivo toxicity datasets .

Data Analysis & Replication Challenges

Q. How should researchers address batch-to-batch variability in this compound synthesis when replicating studies?

- Methodological Answer: Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) like reaction time, temperature, and solvent purity. Use multivariate analysis (e.g., PCA) to identify variability sources. Share batch records and raw analytical data in supplementary materials .

Q. What statistical approaches are robust for analyzing low-abundance this compound signals in high-background environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.